molecular formula C20H12Cl2O4 B11024481 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11024481
M. Wt: 387.2 g/mol
InChI Key: QROOBSQAPFJZKA-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound with the molecular formula C20H12Cl2O4. This compound is known for its unique chemical structure, which includes a xanthene core substituted with a 2,4-dichlorobenzyl group and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-hydroxy-9H-xanthen-9-one in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its xanthene core and the specific arrangement of its substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12Cl2O4/c21-12-6-5-11(15(22)7-12)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2

InChI Key

QROOBSQAPFJZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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